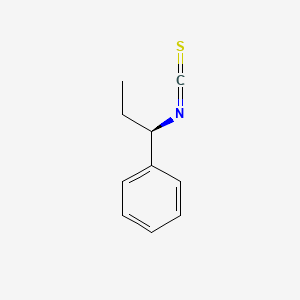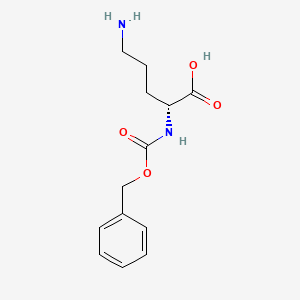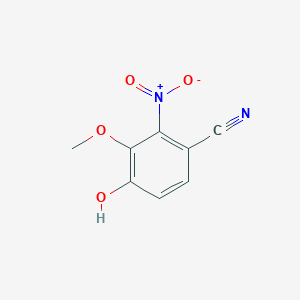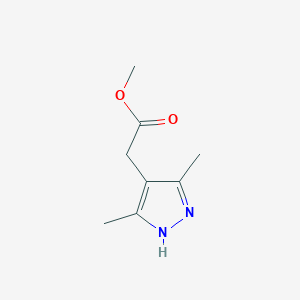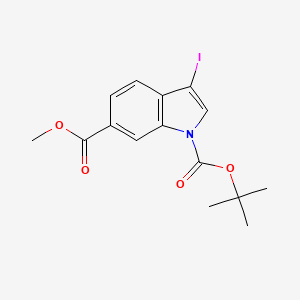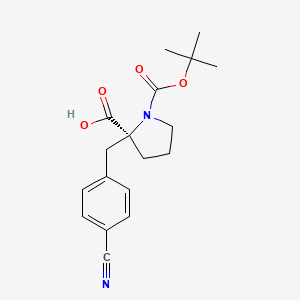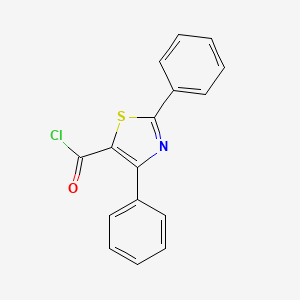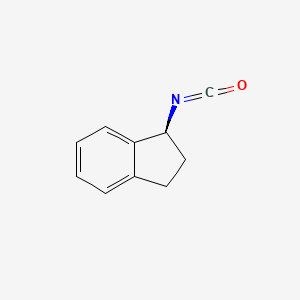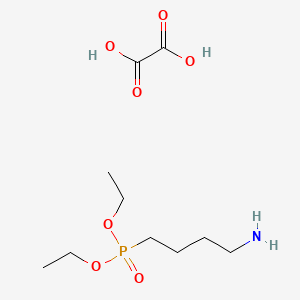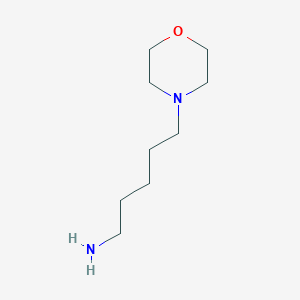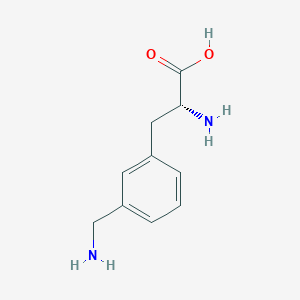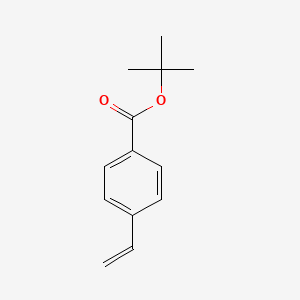
t-Butyl 4-vinylbenzoate
Vue d'ensemble
Description
t-Butyl 4-vinylbenzoate: is an organic compound with the molecular formula C13H16O2 . It is an ester derivative of 4-vinylbenzoic acid and is characterized by the presence of a vinyl group attached to the benzene ring and a tert-butyl ester group. This compound is used in various chemical reactions and has applications in polymer chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: t-Butyl 4-vinylbenzoate can be synthesized through the esterification of 4-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or p-toluenesulfonic acid as the catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: t-Butyl 4-vinylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form polymers with specific properties.
Substitution Reactions: The vinyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed:
Polymers: Depending on the polymerization conditions, various polymeric materials can be synthesized.
4-Vinylbenzoic Acid: Formed through hydrolysis of the ester group.
Substituted Benzoates: Formed through substitution reactions.
Applications De Recherche Scientifique
t-Butyl 4-vinylbenzoate has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of block copolymers and other polymeric materials.
Material Science: Employed in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Biomedical Research: Investigated for its potential use in drug delivery systems and other biomedical applications.
Mécanisme D'action
The mechanism of action of t-Butyl 4-vinylbenzoate in polymerization involves the formation of radicals through the initiation process. These radicals propagate the polymer chain by adding to the vinyl group, resulting in the formation of long polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical formation and propagation steps .
Comparaison Avec Des Composés Similaires
Methyl 4-vinylbenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Vinyl propionate: Contains a vinyl group attached to a propionate ester.
4-Vinylbenzoic acid: The parent acid of t-Butyl 4-vinylbenzoate.
Uniqueness: this compound is unique due to its tert-butyl ester group, which provides steric hindrance and affects the reactivity and properties of the compound. This makes it particularly useful in the synthesis of polymers with specific characteristics .
Propriétés
IUPAC Name |
tert-butyl 4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNICVODIHXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91380-16-4 | |
| Record name | Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91380-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10433764 | |
| Record name | t-butyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84740-98-7 | |
| Record name | t-butyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


